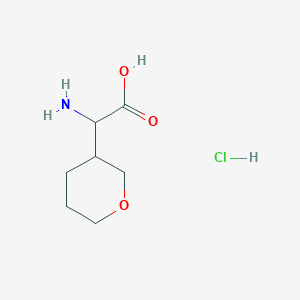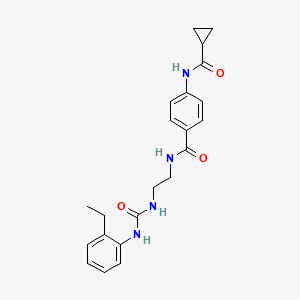![molecular formula C10H16ClN3O3S B2603013 N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride CAS No. 1225327-90-1](/img/structure/B2603013.png)
N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride” is a chemical compound used for research and development . It is also known by its CAS number 1225327-90-1 .
Synthesis Analysis
The synthesis of similar compounds involves various chemical techniques and computational chemistry applications . For instance, the synthesis of acetamide compounds involves the use of 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl .Chemical Reactions Analysis
The chemical reactions involving similar compounds like acetamides have been studied . For example, the acetamide compounds 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide and 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl) acetamide have shown good activity .Applications De Recherche Scientifique
Urease Inhibition
This compound has been studied for its potential to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This is particularly relevant in the development of treatments for diseases caused by urease-producing bacteria .
Antimicrobial Activity
The acetamide-sulfonamide scaffold, which includes N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride, has shown promise in antimicrobial activity. This is crucial for the development of new antibiotics to combat resistant strains of bacteria .
Anticancer Properties
Research indicates that compounds like N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride can inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. Inhibiting DHFR can lead to the development of anticancer drugs .
Biochemistry Studies
Drug Development
The compound’s versatility makes it a candidate for drug development, particularly in the design of drug conjugates that can increase the effectiveness and safety of medication therapy .
Pharmaceutical Research
Safety and Hazards
Orientations Futures
The future directions for similar compounds like phenoxy acetamide and its derivatives involve designing and developing new pharmaceutical compounds . This includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .
Propriétés
IUPAC Name |
N-[3-(2-aminoethylsulfonylamino)phenyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S.ClH/c1-8(14)12-9-3-2-4-10(7-9)13-17(15,16)6-5-11;/h2-4,7,13H,5-6,11H2,1H3,(H,12,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOZPUSYWLLEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2602936.png)







![3-Ethyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2602945.png)

![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one](/img/structure/B2602947.png)


